

# Application Notes and Protocols for Carbazole Derivatives in Perovskite Solar Cell Development

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Compound of Interest		
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This document provides detailed application notes and protocols for the utilization of carbazole derivatives as hole-transporting materials (HTMs) in the development of perovskite solar cells (PSCs). These materials are emerging as highly effective alternatives to the commonly used spiro-OMeTAD, offering advantages in terms of cost, stability, and photovoltaic performance.[1]

# Introduction to Carbazole Derivatives in Perovskite Solar Cells

Carbazole-based organic small molecules are gaining significant attention as hole-transporting materials in perovskite solar cells.[2] Their rigid structure, good thermal stability, and excellent hole-transporting properties make them ideal candidates for efficient charge extraction and transport from the perovskite absorber layer to the electrode.[3][4] Molecular engineering of the carbazole core allows for fine-tuning of their optical and electronic properties to achieve better energy level alignment with the perovskite layer, leading to enhanced device performance.[1] Research has demonstrated that carbazole derivatives can lead to high power conversion efficiencies (PCEs), often rivaling or even exceeding those achieved with the expensive and less stable spiro-OMeTAD.[5][6]



### **Advantages of Carbazole-Based HTMs:**

- High Hole Mobility: Carbazole derivatives often exhibit higher hole mobility compared to spiro-OMeTAD, facilitating efficient charge transport.[1]
- Tunable Energy Levels: The electronic properties can be easily modified through functionalization, allowing for optimal energy level alignment with the perovskite.[1]
- Enhanced Stability: Many carbazole-based HTMs demonstrate superior thermal and chemical stability, contributing to the long-term operational stability of the solar cell.[1][3]
- Cost-Effectiveness: The synthesis of carbazole derivatives is often simpler and more cost-effective than that of spiro-OMeTAD, which is crucial for commercialization.[2]

## Data Presentation: Performance of Carbazole Derivatives in PSCs

The following table summarizes the photovoltaic performance of various carbazole derivatives reported in the literature.



Carbazole Derivative	Power Conversion Efficiency (PCE) [%]	Open- Circuit Voltage (Voc) [V]	Short- Circuit Current Density (Jsc) [mA/cm2]	Fill Factor (FF) [%]	Reference
SGT-405	14.79	-	-	-	[7][8]
V1221	17.81	1.033	23.63	73	[1]
V1225	17.81	1.033	23.65	73	[1]
TPE-based (2,7- carbazole)	16.74	-	-	-	
V1205	16.9	-	-	-	[3]
1,3,6,8- tetra(N,N-p- dimethoxyph enylamino)-9- ethylcarbazol e	17.8	-	-	-	[6]
Car[2][7]	19.23	-	-	-	[4]
V950	~18	-	-	-	[9]
SGT-411(3,6)	18.87	-	-	-	[9]
KZRD	20.40	-	-	-	[10]
LS-BR/PTAA	20.86	1.087	23.61	81.22	[11]
Carbazole hexylammoni um iodide treated	24.3	-	-	-	[12]
PCz1	18.0	-	-	-	



V1209, V1221, V1225	up to ~18	-	-	-	[13]
M138	21.37	-	-	-	[14]

# **Experimental Protocols Synthesis of Carbazole Derivatives**

The synthesis of carbazole-based HTMs often involves common organic reactions such as the Buchwald-Hartwig amination, Suzuki coupling, and Ullmann condensation. The general approach is to functionalize the carbazole core at specific positions (e.g., 2,7- or 3,6-) with electron-donating groups like triarylamines to enhance hole mobility and tune energy levels.

Example Protocol: Synthesis of a D- $\pi$ -D type Carbazole Derivative (General)

This protocol outlines a general procedure for synthesizing a carbazole derivative functionalized with asymmetric diphenylamine groups.

- Reaction Setup: In a nitrogen-filled glovebox, add the carbazole core, the corresponding aryl amine, a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., P(o-tol)3), and a base (e.g., sodium tert-butoxide) to a dried Schlenk flask.
- Solvent Addition: Add anhydrous toluene to the flask and stir the mixture.
- Reaction: Heat the reaction mixture to reflux (typically around 110 °C) and maintain for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the product with an organic solvent (e.g., dichloromethane) and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
- Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).



 Characterization: Characterize the final product using 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

#### **Fabrication of Perovskite Solar Cells**

The following protocol describes the fabrication of a standard n-i-p planar perovskite solar cell using a carbazole-based HTM.

- Substrate Preparation:
  - Clean fluorine-doped tin oxide (FTO) coated glass substrates by sequential ultrasonication in a detergent solution, deionized water, acetone, and isopropanol (15 minutes each).
  - Dry the substrates with a nitrogen stream and then treat with UV-ozone for 15 minutes.
- Electron Transport Layer (ETL) Deposition:
  - Deposit a compact TiO2 layer by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate) in 1-butanol) at 2000 rpm for 30 s, followed by annealing at 500 °C for 30 minutes.
  - Alternatively, a SnO2 layer can be deposited by spin-coating a nanoparticle solution followed by annealing.
- Perovskite Layer Deposition:
  - Prepare the perovskite precursor solution (e.g., a 1.2 M solution of FAPbI3 and MAPbBr3 in a 4:1 DMF:DMSO solvent mixture).
  - In a nitrogen-filled glovebox, spin-coat the perovskite solution onto the ETL-coated substrate in a two-step program (e.g., 1000 rpm for 10 s, then 5000 rpm for 30 s).
  - During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate.
  - Anneal the film on a hotplate at 100-150 °C for 10-60 minutes.
- Hole Transport Layer (HTL) Deposition:



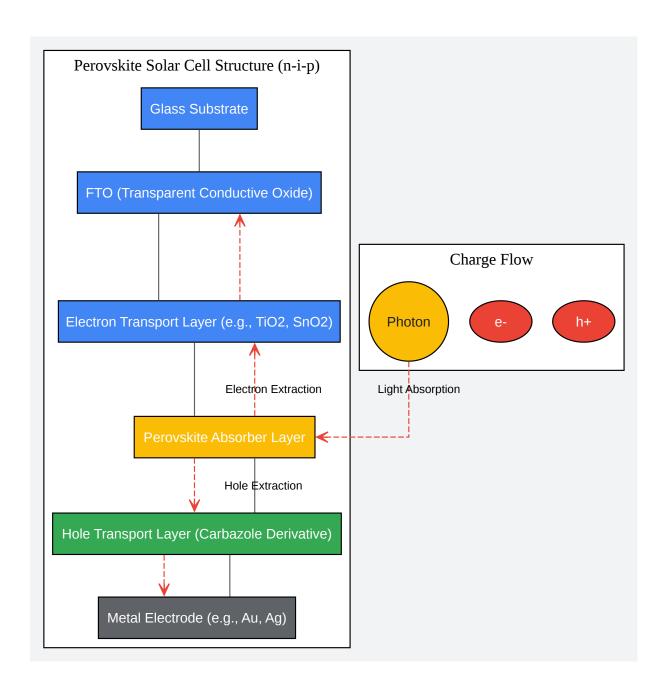
- Prepare the HTM solution by dissolving the carbazole derivative in a suitable solvent like chlorobenzene (e.g., 10 mg/mL).
- Additives such as 4-tert-butylpyridine (tBP) and lithium bis(trifluoromethanesulfonyl)imide
   (Li-TFSI) are often included to improve conductivity.
- Spin-coat the HTM solution onto the perovskite layer at 3000-4000 rpm for 30 seconds.
- Electrode Deposition:
  - Deposit a metal back contact (e.g., 80-100 nm of gold or silver) by thermal evaporation through a shadow mask.

#### **Characterization Techniques**

- Solar Cell Performance: Measure the current density-voltage (J-V) characteristics under simulated AM 1.5G solar illumination (100 mW/cm2) using a solar simulator.
- External Quantum Efficiency (EQE): Determine the EQE spectrum to assess the wavelength-dependent photon-to-current conversion efficiency.
- Electrochemical Impedance Spectroscopy (EIS): Investigate charge transfer and recombination processes within the device.
- Transient Photovoltage (TPV) and Transient Photocurrent (TPC): Measure charge carrier lifetime and transport properties.
- Scanning Electron Microscopy (SEM): Characterize the morphology and cross-section of the fabricated solar cell.
- Atomic Force Microscopy (AFM): Analyze the surface morphology and roughness of the different layers.
- UV-Vis Spectroscopy: Determine the absorption properties of the perovskite and HTM layers.
- Photoluminescence (PL) Spectroscopy: Study charge carrier recombination dynamics.

#### **Visualizations**

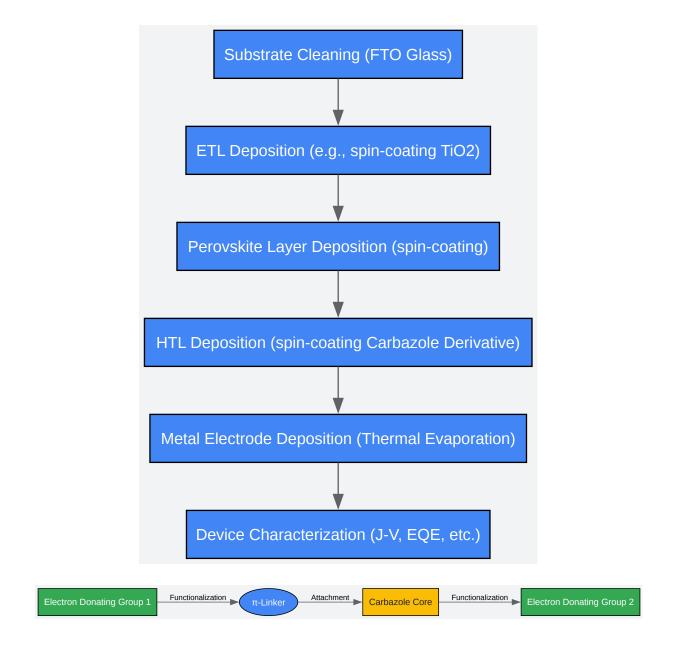




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Caption: Structure and charge flow in a typical n-i-p perovskite solar cell.





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